![molecular formula C12H8N6S2 B3066367 2-Azidophenyl disulfide CAS No. 78715-74-9](/img/structure/B3066367.png)
2-Azidophenyl disulfide
Overview
Description
2-Azidophenyl disulfide is a chemical compound used for experimental and research purposes .
Synthesis Analysis
The synthesis of disulfide compounds can be achieved through various methods. For instance, a catalyst-free methodology for the reductive cyclization of various disulfides using BH3NH3 as a reductant and CO2 as a C1 resource was developed . Another approach involves the synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction . A convenient method for the synthesis of unsymmetrical disulfides under mild conditions in good to excellent yields is based on the use of a readily available organophosphorus sulfenyl bromide as an activating agent .
Molecular Structure Analysis
The molecular structure of disulfide compounds is critical for their function. The formation of disulfide bonds is critical for stabilizing protein structures and maintaining protein functions . Tools like Disulfide by Design 2.0 provide a platform for disulfide engineering in proteins, extending functionality, visualization, and analysis capabilities .
Chemical Reactions Analysis
Disulfide compounds participate in various chemical reactions. For instance, the interconversion between dithiol and disulfide groups is a redox reaction . The thermal decomposition of 2-azidophenylmethanol, a compound similar to 2-Azidophenyl disulfide, has also been studied .
Scientific Research Applications
Sulfhydryl Group Analysis in Biological Materials
- Research Context : Sulfhydryl groups in biological materials can be effectively analyzed using aromatic disulfides, such as 5,5′-dithiobis(2-nitrobenzoic acid), a water-soluble compound useful for determining sulfhydryl groups in various biological materials (Ellman, 1959).
Self-Healing Elastomers
- Material Science Application : Bis(4-aminophenyl) disulfide is used as a dynamic crosslinker for the design of self-healing poly(urea–urethane) elastomers, demonstrating significant healing efficiency at room temperature without external catalysts or intervention (Rekondo et al., 2014).
Fluorescence Imaging in Biological Systems
- Molecular Imaging : An azide-functionalized O-methylrhodol fluorophore was developed for detecting hydrogen sulfide (H2S) in biological systems, demonstrating over a 1000-fold fluorescence response and selectivity for H2S, making it a valuable tool for complex biological imaging (Hammers et al., 2015).
Photolabelling in Biomembrane Studies
- Biochemical Applications : The synthesis of 3-[(4-azidophenyl)dithio]propionic acid-^(14)C provides a cleavable heterobifunctional photolabelling reagent potentially useful in studies of biomembrane structure and intermacromolecular interaction (Ramaswami & Tirrell, 1989).
Understanding H2S-Mediated Aryl Azide Reduction
- Chemical Research : Insights into the reduction of aryl azides by H2S have been obtained, revealing the role of HS(-) as an active species and the formation of polysulfide anions, essential for understanding biogenesis and action of H2S in biological systems (Henthorn & Pluth, 2015).
Disulfide Bond Engineering in Proteins
- Biotechnological Tool : Disulfide engineering is a key method in protein research, aiding in stability enhancement and functional modifications. Disulfide by Design 2.0, a web-based tool, significantly extends the functionality of such engineering processes (Craig & Dombkowski, 2013).
Safety and Hazards
Future Directions
The synthesis of disulfide compounds has potential applications in various fields. For instance, the synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . Additionally, new disulfide-based organic compounds are being designed for the improvement of self-healing materials .
properties
IUPAC Name |
1-azido-2-[(2-azidophenyl)disulfanyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6S2/c13-17-15-9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)16-18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACQPXRJAXQDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])SSC2=CC=CC=C2N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508467 | |
Record name | 1,1'-Disulfanediylbis(2-azidobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidophenyl disulfide | |
CAS RN |
78715-74-9 | |
Record name | 1,1'-Disulfanediylbis(2-azidobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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